Glucagon-like peptide 2-(2-33)
Description
Structure
2D Structure
Properties
Molecular Formula |
C160H249N41O55S |
|---|---|
Molecular Weight |
3659.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
OQGQYLSDVZWIPO-QSSAVJFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Biosynthesis and Endogenous Processing of Glucagon Like Peptide 2
Proglucagon Gene Expression and Post-Translational Modifications
Glucagon-like peptide-2 originates from the proglucagon gene, which is expressed not only in the alpha-cells of the pancreas but also in the intestinal enteroendocrine L-cells and specific neurons in the central nervous system. wikipedia.orgfrontiersin.orgresearchgate.net This gene encodes the 158-amino acid precursor protein, proglucagon. frontiersin.org The fate of this precursor is determined by tissue-specific post-translational modifications, a critical step that dictates which bioactive peptides are ultimately produced. frontiersin.orgresearchgate.net
In the enteroendocrine L-cells, located primarily in the distal small intestine and colon, the proglucagon precursor undergoes cleavage by the enzyme Prohormone Convertase 1/3 (PC1/3). frontiersin.orgcreative-diagnostics.comglucagon.com This processing event liberates several peptides, including GLP-2, glicentin, oxyntomodulin, and glucagon-like peptide-1 (GLP-1). frontiersin.orgcreative-diagnostics.com This is distinct from the processing in pancreatic alpha-cells, where Prohormone Convertase 2 (PC2) cleaves proglucagon to produce glucagon (B607659), among other peptides. frontiersin.org The expression of the proglucagon gene in the intestine is influenced by nutritional status; it decreases during fasting and is rapidly stimulated by refeeding, particularly by nutrients like carbohydrates, fats, and proteins. glucagon.com
Table 1: Tissue-Specific Processing of Proglucagon
| Tissue | Primary Enzyme | Key Peptide Products |
|---|---|---|
| Intestinal L-cells | Prohormone Convertase 1/3 (PC1/3) | GLP-1, GLP-2, Oxyntomodulin, Glicentin |
Secretion from Enteroendocrine L-cells
Following its synthesis, GLP-2 is stored in secretory granules within the L-cells, ready for release in response to specific stimuli. researchgate.net The primary trigger for GLP-2 secretion is the ingestion of nutrients. wikipedia.orgresearchgate.net Fats and carbohydrates are particularly potent stimulators of its release into the bloodstream. glucagon.com Upon nutrient intake, GLP-2 is co-secreted in equimolar quantities with GLP-1 from the L-cells. diabetesjournals.orgnih.gov This nutrient-dependent secretion ensures that GLP-2's functions, which are largely related to enhancing the gut's absorptive capacity, are timed with the arrival of food in the intestine. researchgate.netnih.gov
Enzymatic Degradation by Dipeptidyl Peptidase IV (DPP-IV)
Once secreted into the circulation, the bioactivity of GLP-2 is short-lived due to rapid enzymatic degradation. nih.gov The primary enzyme responsible for this inactivation is Dipeptidyl Peptidase IV (DPP-IV), also known as the lymphocyte cell surface marker CD26. nih.govmedpagetoday.com DPP-IV is a serine protease that exists both as a transmembrane protein on various cell types and as a soluble, circulating enzyme. medpagetoday.com It specifically cleaves peptides that have an alanine (B10760859) or proline residue at the second position from the N-terminus. medpagetoday.com
Native, fully active GLP-2 is a 33-amino acid peptide, designated as GLP-2-(1-33). wikipedia.orgnih.gov DPP-IV targets the alanine at position 2 of this peptide, cleaving off the first two N-terminal amino acids (Histidine-Alanine). oup.com This proteolytic cleavage results in the formation of the truncated metabolite, Glucagon-like peptide 2-(3-33). nih.govoup.comguidetopharmacology.org Studies have shown that a significant portion of circulating GLP-2 exists in this inactive form. glucagon.com In human plasma, GLP-2-(3-33) is the only degradation product identified. oup.com
Table 2: GLP-2 Processing by DPP-IV
| Peptide | Structure | Enzyme | Product | Bioactivity |
|---|
The conversion of GLP-2-(1-33) to GLP-2-(3-33) is a critical determinant of the peptide's biological effects. nih.gov The N-terminus of GLP-2 is essential for its ability to bind to and activate its receptor, the GLP-2 receptor (GLP-2R). guidetopharmacology.org The removal of the first two amino acids by DPP-IV results in a molecule, GLP-2-(3-33), that has significantly reduced or no ability to activate the receptor. nih.gov
This rapid inactivation severely limits the half-life and intestinotrophic (gut-growth promoting) properties of endogenous GLP-2. glucagon.com Some research suggests that GLP-2-(3-33) may act as a weak antagonist at the GLP-2 receptor, potentially competing with the active form. nih.govnih.gov Therefore, the activity of DPP-IV is a key physiological control point for regulating GLP-2 signaling. nih.gov In conditions where DPP-IV activity is reduced, such as in active inflammatory bowel disease, the proportion of bioactive GLP-2-(1-33) in circulation is higher, which may be an adaptive response to promote intestinal healing. physiology.org
Molecular Interactions of Glucagon Like Peptide 2 2 33 with the Glp 2 Receptor
The binding and functional activity of glucagon-like peptide 2-(2-33), a truncated form of the native GLP-2(1-33), at its cognate receptor, the glucagon-like peptide-2 receptor (GLP-2R), are critical determinants of its physiological effects. This section delves into the specifics of these molecular interactions, focusing on binding affinity, the role of the N-terminal sequence, and the functional consequences of this interaction.
Glucagon-like Peptide 2 Receptor (GLP-2R) Binding Affinity and Selectivity of Truncated Variants
The removal of the N-terminal histidine and alanine (B10760859) residues to form GLP-2-(2-33) and GLP-2-(3-33) respectively, impacts the binding affinity for the GLP-2R. Research indicates that the affinity of N-terminally truncated GLP-2 peptides for the GLP-2 receptor diminishes as the peptide length is reduced. nih.gov For instance, GLP-2-(2-33) and GLP-2-(3-33) exhibit a decreased affinity for the GLP-2R compared to the full-length GLP-2(1-33). researchgate.net Specifically, GLP-2(3-33) was found to have a binding affinity that is 7.5% of that of GLP-2(1-33). nih.gov
| Compound | Comparative Binding Affinity to GLP-2R |
| Glucagon-like Peptide 2-(2-33) | Decreased affinity compared to GLP-2(1-33) |
| Glucagon-like Peptide 2-(3-33) | 7.5% of GLP-2(1-33) affinity |
This table summarizes the comparative binding affinities of truncated GLP-2 variants to the GLP-2 receptor.
N-terminal Sequence Determinants for GLP-2R Affinity
The N-terminus of GLP-2 is of paramount importance for its activity and selectivity at the GLP-2R. nih.gov Systematic N-terminal truncations of human GLP-2(1-33) have demonstrated that the initial amino acids are crucial for high-affinity binding. nih.govresearchgate.net The removal of even the first amino acid significantly alters the interaction with the receptor. While GLP-2-(2-33) and other shorter variants still bind to the receptor, their affinity is progressively reduced with each truncation. nih.gov This highlights the critical role of the intact N-terminal sequence for optimal engagement with the GLP-2R binding pocket.
Functional Activity of Glucagon-like Peptide 2-(2-33) at the GLP-2R
The functional consequences of GLP-2-(2-33) binding to the GLP-2R are complex, exhibiting both partial agonistic and antagonistic properties.
Agonistic and Antagonistic Properties
GLP-2-(2-33) is considered a partial agonist at the GLP-2 receptor. nih.gov This means that while it can activate the receptor, it does so with lower efficacy than the full agonist, GLP-2(1-33). Concurrently, due to its ability to occupy the receptor binding site, it can act as a competitive antagonist, inhibiting the binding and full agonistic effect of GLP-2(1-33). nih.gov Studies have shown that with N-terminal truncations up to GLP-2(4-33), there is an increase in antagonistic properties. nih.gov For instance, GLP-2(3-33) has been clearly identified as a peptide antagonist of the GLP-2 receptor. rndsystems.com
cAMP Accumulation and Signaling Responses
Activation of the GLP-2R by its ligands leads to the stimulation of intracellular signaling pathways, most notably the production of cyclic AMP (cAMP). In cells transfected with the human GLP-2R, GLP-2-(2-33) and its counterpart GLP-2(3-33) have been shown to stimulate cAMP accumulation, albeit with significantly lower potency and efficacy compared to GLP-2(1-33). nih.govnih.gov The potency of GLP-2(3-33) in stimulating cAMP was found to be more than two orders of magnitude lower than that of GLP-2(1-33). nih.gov Furthermore, increasing concentrations of GLP-2(3-33) were observed to cause a rightward shift in the dose-response curve of GLP-2(1-33), which is characteristic of competitive antagonism. nih.gov These findings underscore the role of these truncated peptides as partial agonists that can also interfere with the signaling of the full-length peptide.
Cross-Reactivity and Selectivity Towards Other G Protein-Coupled Receptors
Glucagon-like peptide 2-(2-33) (GLP-2-(2-33)) is a truncated analog of the native Glucagon-like peptide-2 (GLP-2). The selectivity of this peptide for its cognate receptor, the GLP-2 receptor (GLP-2R), versus other related G protein-coupled receptors (GPCRs) is a critical aspect of its pharmacological profile. The GLP-2R belongs to the glucagon (B607659) receptor superfamily, which also includes receptors for glucagon, GLP-1, and glucose-dependent insulinotropic polypeptide (GIP). tocris.com Due to the high degree of sequence homology among these peptides and their receptors, the potential for cross-reactivity is a significant area of investigation.
Interaction with Glucagon-like Peptide 1 Receptor (GLP-1R)
The Glucagon-like peptide 1 receptor (GLP-1R) is a primary target for assessing the selectivity of GLP-2 analogs due to its close structural relationship with the GLP-2R. pnas.org Research into N-terminally truncated versions of GLP-2 has revealed that the N-terminal region of the peptide is crucial for maintaining selectivity for the GLP-2R. nih.gov
Systematic N-terminal truncations of human GLP-2 have demonstrated that as the peptide is shortened, there is a gradual loss in selectivity for the GLP-2 receptor, which is accompanied by an increasing interaction with the GLP-1R. nih.gov Specifically, truncations of GLP-2 result in peptides that act as antagonists at the GLP-1R. For GLP-2 truncations up to the (8-33) fragment, a progressive increase in GLP-1R inhibition was observed, reaching up to 73% inhibition at a concentration of 1 μM. nih.gov While native GLP-2 does not significantly interact with the GLP-1R, the truncated form, GLP-2-(2-33), exhibits some degree of cross-reactivity, functioning as an antagonist with inhibitory properties at the GLP-1R. nih.gov This suggests that the removal of the N-terminal alanine residue alters the peptide's conformation, reducing its affinity and efficacy at the GLP-2R while unmasking or creating an interaction site for the GLP-1R.
Studies have shown that while the affinity of N-terminally truncated GLP-2 peptides for the GLP-2 receptor decreases as the peptide length is reduced, their antagonistic activity at the GLP-1R increases. nih.gov For truncations up to GLP-2(4-33), inhibitory potencies (IC₅₀) values ranged from 79 to 204 nM. nih.gov This demonstrates a clear structure-activity relationship where the N-terminus of GLP-2 is a key determinant of receptor selectivity. nih.gov In contrast, other research has focused on designing GLP-2 analogues that are highly selective for the GLP-2R with no activity at the GLP-1R. acs.org
| Compound | Target Receptor | Observed Activity | Key Findings |
|---|---|---|---|
| Glucagon-like peptide 2-(2-33) | GLP-1 Receptor (GLP-1R) | Antagonism / Inhibition | Truncation of the N-terminus leads to a loss of GLP-2R selectivity and an increase in inhibitory activity at the GLP-1R. nih.gov |
| N-terminally truncated GLP-2 (up to 8-33) | GLP-1 Receptor (GLP-1R) | Inhibition | Showed increasing GLP-1R inhibition, up to 73% at 1 μM. nih.gov |
Potential Interaction with Glucose-dependent Insulinotropic Polypeptide (GIP) Receptor
The Glucose-dependent Insulinotropic Polypeptide (GIP) receptor is another member of the secretin/glucagon receptor family, making it a relevant target for cross-reactivity studies. tocris.com GIP itself is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. frontiersin.org
To fully characterize the selectivity of GLP-2 analogs, their interaction with the GIP receptor is often evaluated. nih.gov In studies examining systematic N-terminal truncations of GLP-2, selectivity was assessed using cells expressing human GLP-1 or GIP receptors. nih.gov However, the primary finding from these studies was the significant increase in cross-reactivity with the GLP-1R. nih.gov The literature does not highlight a significant interaction or cross-reactivity between GLP-2-(2-33) and the GIP receptor. Custom-designed GLP-2 analogues have been reported to be highly selective, showing no activity at the human GCG and GLP-1 receptors, implying that selectivity against other family members like the GIP receptor is also a design goal. nih.gov Glucagon receptor assays have shown no cross-reactivity with GLP-1 or GLP-2, suggesting a high degree of specificity among these related systems. physiology.org While GIP receptor antagonism is a therapeutic strategy being explored, this is typically achieved with modified GIP peptides, not fragments of GLP-2. frontiersin.org
| Compound | Target Receptor | Observed Activity | Key Findings |
|---|---|---|---|
| Glucagon-like peptide 2-(2-33) | GIP Receptor (GIPR) | Not specified / Presumed low | Selectivity studies have been performed, but significant cross-reactivity with the GIPR is not a major reported finding for truncated GLP-2 peptides. nih.gov |
Cellular and Physiological Roles of the Glucagon Like Peptide 2 System Mediated Via Glp 2r Activation
Gastrointestinal Epithelial Homeostasis and Regeneration
GLP-2 is a potent intestinotrophic factor, meaning it promotes the growth and maintenance of the intestinal lining. oup.comtandfonline.com Its role in epithelial homeostasis is multifaceted, involving the stimulation of cell renewal, expansion of the mucosal surface area, and reinforcement of the intestinal barrier. nih.govglucagon.com
A primary mechanism through which GLP-2 exerts its trophic effects is by modulating the balance between cell proliferation and programmed cell death (apoptosis) in the intestinal epithelium. physiology.org GLP-2 significantly stimulates the proliferation of progenitor cells located in the intestinal crypts. physiology.orgoup.com Studies in mice have demonstrated that GLP-2 administration increases the crypt cell proliferation rate. physiology.org This proliferative effect appears to be indirect, potentially mediated by other factors released upon GLP-2R activation on other cell types, such as enteric neurons. oup.com
Concurrently, GLP-2 acts as a potent anti-apoptotic agent, protecting epithelial cells from premature death. oup.com It inhibits apoptosis in both the crypt and the villus compartments of the intestine. nih.govoup.com In neonatal piglets, GLP-2 infusion was shown to decrease apoptosis in crypts and villi. nih.govphysiology.org This anti-apoptotic action is mediated by the suppression of key executioner enzymes in the apoptotic cascade, such as caspase-3. oup.comnih.gov Research has shown that GLP-2 can reduce the activation of caspases-3, -8, and -9. oup.com These dual actions—promoting the birth of new cells and extending the lifespan of existing ones—are crucial for maintaining mucosal integrity and facilitating repair after injury, such as that induced by chemotherapy. oup.com
The combined effects of increased cell proliferation and decreased apoptosis lead to a significant expansion of the intestinal mucosal surface area. nih.govglucagon.com Chronic administration of GLP-2 in animal models results in a marked increase in small intestinal weight, villus height, and crypt depth. tandfonline.comnih.gov In mice, GLP-2 treatment has been shown to increase small intestinal weight by 1.3 to 1.75-fold and enhance villus height. tandfonline.comphysiology.org This phenomenon, known as villus hyperplasia, effectively enlarges the functional area available for nutrient absorption. tandfonline.comwjgnet.com Similar trophic effects have been observed in humans with short-bowel syndrome, where GLP-2 treatment increased both villus height and crypt depth. nih.govwjgnet.com This expansion is a key component of the intestinal adaptive response following resection. physiology.orgnih.gov
Table 1: Summary of GLP-2 Effects on Intestinal Epithelial Homeostasis
| Parameter | Effect of GLP-2 Administration | Key Findings | Supporting Studies |
|---|---|---|---|
| Crypt Cell Proliferation | Increased | Stimulates division of progenitor cells. oup.com Effect is statistically significant after 48 hours of infusion in piglets. nih.govphysiology.org | Mice physiology.org, Piglets nih.govphysiology.orgresearchgate.net, Rats nih.gov |
| Epithelial Cell Apoptosis | Decreased | Inhibits apoptosis in both crypt and villus compartments. nih.govoup.com Suppresses activation of caspase-3, -8, and -9. oup.com | Mice physiology.org, Piglets nih.govphysiology.org, In vitro oup.com |
| Villus Height | Increased | Leads to villus hyperplasia, increasing mucosal surface area. glucagon.comtandfonline.com Observed in both animal models and humans. nih.govwjgnet.com | Mice tandfonline.com, Rats wjgnet.comnih.gov, Piglets nih.govphysiology.org, Humans wjgnet.com |
| Intestinal Weight/Mass | Increased | Small bowel weight increased 1.3- to 1.75-fold in mice. physiology.org | Mice physiology.org, Piglets physiology.org, Rats nih.gov |
A healthy intestinal barrier is critical for preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the bloodstream. GLP-2 plays a crucial role in strengthening this barrier. nih.govnih.gov It enhances barrier integrity through effects on both the paracellular pathway (the space between cells) and the transcellular pathway (through the cells). bmj.com
GLP-2 reinforces the paracellular barrier by upregulating the expression of key tight junction proteins, which form the seal between adjacent epithelial cells. nih.gov Studies have shown that GLP-2 increases the expression of proteins such as Zonula Occludens-1 (ZO-1), occludin, and various claudins (e.g., claudin-1, -3, and -7). oup.comnih.govnih.gov This leads to reduced intestinal permeability, as demonstrated by decreased flux of small molecules across the epithelium in GLP-2-treated mice. bmj.com Furthermore, GLP-2 can protect the barrier from damage, for instance by inhibiting the reduction in tight junction protein expression caused by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The effect of GLP-2 on barrier function appears to be dependent on the intestinal-epithelial insulin-like growth factor-1 receptor (IE-IGF-1R). oup.com
Nutrient Absorption and Metabolic Regulation
GLP-2 enhances the absorption of key nutrients from the intestinal lumen. nih.govnih.gov It has been shown to acutely increase the transport of hexoses (simple sugars) by upregulating the expression and insertion of specific transporters into the enterocyte membrane. medscape.comnih.gov These include the sodium-dependent glucose transporter-1 (SGLT-1) and the glucose transporter-2 (GLUT2). medscape.comscholaris.ca Studies in rats with short bowel syndrome confirmed that GLP-2 treatment leads to increased intestinal SGLT-1 expression. nih.gov
In addition to carbohydrates, GLP-2 stimulates the absorption and processing of dietary lipids. medscape.comnih.gov Acute GLP-2 administration enhances the uptake of luminal fatty acids and increases the secretion of triglyceride-rich chylomicrons, which are particles that transport absorbed fats into the circulation. medscape.comnih.gov This process has been shown to be dependent on the fatty acid transporter CD36. medscape.comnih.gov
GLP-2 also exerts regulatory control over gastric and intestinal motor functions and secretions, actions that complement its role in nutrient absorption. nih.govgastrores.org It has been shown to inhibit gastric motility and slow gastric emptying. nih.govnih.govresearchgate.net This action is physiologically significant as it prolongs the transit time of nutrients in the upper gastrointestinal tract, allowing for more complete digestion and absorption. mdpi.com
Furthermore, GLP-2 is a powerful inhibitor of gastric acid secretion. nih.govoup.com In human studies, GLP-2 infusion was found to reduce sham-feeding-stimulated gastric acid secretion by approximately 65%. oup.com By decreasing both motility and acid output, GLP-2 contributes to an integrated postprandial response that maximizes nutrient assimilation. researchgate.netmdpi.com
Table 2: Effects of GLP-2 on Nutrient Transport and GI Function
| Function | Effect of GLP-2 Administration | Mechanism / Key Findings | Supporting Studies |
|---|---|---|---|
| Hexose Transport | Stimulated | Upregulates expression of SGLT-1 and GLUT2 transporters. medscape.comnih.govscholaris.ca | Piglets nih.gov, Rats nih.gov, Hamsters nih.gov |
| Lipid Transport | Stimulated | Enhances fatty acid uptake and chylomicron secretion. medscape.comnih.gov Action is dependent on the CD36 transporter. nih.gov | Humans medscape.com, Mice scholaris.ca, Hamsters nih.gov |
| Amino Acid Transport | Stimulated | Increases amino acid uptake. nih.govmdpi.com | Piglets nih.gov |
| Gastric Motility | Inhibited | Slows gastric emptying, prolonging nutrient transit time. nih.govnih.govmdpi.com | Pigs oup.com, General Reviews nih.govgastrores.orgresearchgate.net |
| Gastric Acid Secretion | Inhibited | Potently reduces meal-stimulated acid output. mdpi.comoup.com | Humans oup.com, General Reviews nih.govgastrores.org |
Role in Energy Balance and Adaptive Responses
Glucagon-like peptide-2 (GLP-2), a 33-amino acid peptide, is co-secreted with glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut and from preproglucagonergic neurons in the brainstem in response to nutrient intake. physiology.orgnih.gov While GLP-1's role in glucose metabolism is well-established, GLP-2's functions in energy homeostasis are multifaceted and complex. nih.govmedicalindependent.ie GLP-2's actions are mediated through the GLP-2 receptor (GLP-2R), which is primarily located in the gut and the brain. nih.govmdpi.com
Several of GLP-2's actions contribute to a positive energy balance. It enhances the intestinal absorptive surface area and increases the expression and activity of brush-border nutrient transporters and digestive enzymes. nih.gov Furthermore, GLP-2 increases intestinal blood flow and postprandial chylomicron secretion while inhibiting gastrointestinal motility, all of which serve to maximize nutrient absorption. nih.gov
Conversely, GLP-2 also exhibits anorexigenic effects, which appear to counteract its role in energy intake. nih.gov The central nervous system (CNS) GLP-2R plays a physiological role in controlling food intake. physiology.orgnih.gov Specifically, the GLP-2R in pro-opiomelanocortin (POMC) neurons is crucial for suppressing feeding behavior and gastrointestinal motility. physiology.orgnih.gov Mice with a selective deletion of the GLP-2R in POMC neurons display hyperphagic behavior and accelerated gastric emptying. physiology.org This suggests that central GLP-2 signaling contributes to satiety. nih.gov
GLP-2's influence extends to glucose homeostasis, particularly in conditions of increased energy uptake like obesity. nih.gov Intracerebroventricular administration of GLP-2 can improve glucose tolerance, suppress glucose production, and enhance insulin (B600854) sensitivity. physiology.org These effects are dependent on the activation of the PI3K-Akt-FoxO1 signaling pathway in POMC neurons. physiology.org Therefore, GLP-2 is considered a hormone that, while promoting a positive energy balance, also works to alleviate metabolic dysfunctions associated with conditions like hyper-adiposity. nih.gov
Bone Metabolism Modulation
Glucagon-like peptide-2 exerts significant effects on bone metabolism, primarily characterized by anabolic actions and the prevention of bone resorption. glucagon.com These actions position GLP-2 as a key component of the gut-bone axis, a communication system linking nutrient absorption to skeletal homeostasis. medicalindependent.ieresearchgate.net
Studies in postmenopausal women have demonstrated that GLP-2 administration can reduce markers of bone resorption. hormones.gr For instance, a single dose of GLP-2 was shown to significantly decrease serum levels of C-terminal telopeptide of type I collagen (CTX), a marker of bone resorption. hormones.gr Longer-term studies have confirmed these findings, showing that daily injections of GLP-2 over 14 days significantly reduced both serum CTX and urinary deoxypyridinoline (B1589748) (DPD) levels, another resorption marker, without affecting markers of bone formation such as osteocalcin (B1147995) and procollagen (B1174764) type 1 N-terminal propeptide (P1NP). hormones.grfrontiersin.org
In a four-month study involving postmenopausal women, evening administration of GLP-2 led to a dose-dependent increase in bone mineral density (BMD), particularly at the hip, and a reduction in nocturnal bone resorption. hormones.grresearchgate.net This suggests a net positive effect on bone mass. The anabolic effects of GLP-2 are thought to stem from its ability to attenuate osteoclast activity, leading to a net increase in bone deposition and ultimately, bone mass. researchgate.net While the primary effect of GLP-2 appears to be anti-resorptive, some studies suggest it may also have anabolic effects by increasing osteoblast activity. frontiersin.org
Table 1: Effects of GLP-2 on Bone Turnover Markers
| Study Population | GLP-2 Administration | Effect on Bone Resorption Markers (e.g., CTX, DPD) | Effect on Bone Formation Markers (e.g., Osteocalcin, P1NP) | Outcome on Bone Mineral Density (BMD) |
|---|---|---|---|---|
| Postmenopausal women (single dose) | Single subcutaneous injection | Significant reduction in s-CTX hormones.gr | Not specified | Not applicable |
| Postmenopausal women (14 days) | Daily subcutaneous injections (1.6 or 3.2 mg) | Significant reduction in s-CTX and u-DPD hormones.gr | No significant change in osteocalcin and P1NP hormones.grfrontiersin.org | Not assessed |
| Postmenopausal women (4 months) | Daily evening injections (0.4, 1.6, 3.2 mg) | Decreased nocturnal increase hormones.gr | No significant changes hormones.gr | Significant dose-related gains in hip BMD hormones.gr |
| Patients with short bowel syndrome (5 weeks) | Not specified | Not specified | Not specified | Increased total body bone mass and BMD glucagon.com |
The influence of Glucagon-like peptide-2 on bone metabolism is a key aspect of the "gut-bone axis," which describes the communication between the gastrointestinal tract and the skeleton. medicalindependent.iefrontiersin.org This axis is regulated by gut hormones released in response to food intake. frontiersin.org GLP-2, along with other gut hormones like GIP and GLP-1, plays a role in modulating bone turnover. medicalindependent.ieresearchgate.net
The precise signaling pathways through which GLP-2 exerts its effects on bone are still under investigation, and evidence suggests both direct and indirect mechanisms. The GLP-2 receptor (GLP-2R) has been identified in human osteoblast-like cell lines (MG-63 and TE-85), suggesting a potential for direct action on bone cells. medicalindependent.iefrontiersin.org However, the presence of GLP-2R on mature osteoblasts and osteoclasts in humans has not been definitively confirmed. medicalindependent.ie
A significant body of evidence points towards an indirect mechanism of action. The anti-resorptive effect of GLP-2 appears to require an intact small intestine, as this effect is absent in patients with short-bowel syndrome. frontiersin.orgnih.gov This suggests the involvement of other intestinal factors. One potential mediator is parathyroid hormone (PTH). GLP-2 administration has been shown to decrease PTH levels in individuals with an intact intestine. medicalindependent.iefrontiersin.org The anti-resorptive effects of GLP-2 are absent in patients with hypoparathyroidism, further supporting the role of PTH in mediating GLP-2's effects on bone. medicalindependent.ie Therefore, it is hypothesized that GLP-2 may act on the parathyroid gland, where the GLP-2R is present, to suppress PTH secretion, which in turn reduces bone resorption. medicalindependent.ie
Bone metabolism is not constant throughout the day but follows a circadian rhythm, with bone resorption typically increasing during the night. frontiersin.org Food intake during the day appears to influence this rhythm, with meals leading to a decrease in bone resorption. frontiersin.org Gut hormones, including Glucagon-like peptide-2, are believed to be key mediators of this postprandial response. medicalindependent.iefrontiersin.org
GLP-2 has been shown to specifically counteract the nocturnal rise in bone resorption. hormones.grcapes.gov.br Studies in postmenopausal women have demonstrated that evening administration of GLP-2 effectively reduces the normal overnight increase in bone resorption markers like serum CTX. frontiersin.orgcapes.gov.br This effect is achieved without a concurrent impact on bone formation markers. capes.gov.br The involvement of GLP-2 in the circadian regulation of bone turnover highlights its role in maintaining skeletal homeostasis in coordination with nutritional status. nih.gov
Central Nervous System Involvement
Beyond its roles in the gut and bone, Glucagon-like peptide-2 also exerts significant effects within the central nervous system (CNS). glucagon.com GLP-2 and its receptor are expressed in various brain regions, including the hypothalamus and hippocampus, suggesting a role as a neurotransmitter. mdpi.com A key function of GLP-2 in the CNS is the promotion of neuronal survival through direct anti-apoptotic actions. glucagon.com
In vitro studies have shown that activation of the GLP-2 receptor can protect neurons from damage. Specifically, GLP-2 has been found to reduce glutamate-induced cell death in cultured hippocampal cells. glucagon.comnih.gov This neuroprotective effect is mediated in a cAMP-dependent and PKA-dependent manner. glucagon.com Furthermore, GLP-2 has been shown to stimulate protein synthesis in cultured hippocampal neurons through the phosphatidylinositol 3-kinase (PI3K)-dependent protein kinase B (Akt)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This stimulation of protein synthesis may be crucial for providing secondary mediators like neuropeptides or growth factors necessary for maintaining neuronal survival. nih.gov
GLP-2 also exhibits anti-apoptotic effects by influencing the expression of key proteins involved in the apoptotic cascade. oup.com It has been shown to reduce the mitochondrial localization of pro-apoptotic proteins such as Bad and Bax and to stimulate the phosphorylation of Bad at Ser155 in a PKA-dependent manner. oup.com While the direct anti-apoptotic properties of GLP-2 in gut endocrine cells or enteric neurons are still being fully elucidated, its actions in the CNS highlight its potential as a neuroprotective agent. glucagon.comoup.com The proliferative and anti-apoptotic actions of GLP-2 may contribute to its protective and regenerative capabilities. oup.comresearchgate.net
Role in Feeding Behavior Regulation in Preclinical Models
Glucagon-like peptide 2 (GLP-2) has demonstrated a significant role in the regulation of feeding behavior, primarily exhibiting anorexigenic (appetite-suppressing) effects in various preclinical animal models. mdpi.com While its sibling peptide, GLP-1, is well-known for its potent satiety effects, GLP-2 also contributes to the complex gut-brain signaling network that governs energy homeostasis. mdpi.commdpi.com
In rodent models, both central (intracerebroventricular) and peripheral administration of GLP-2 or its long-acting analogues have been shown to significantly suppress food intake. mdpi.comoup.comnih.gov This effect is thought to be mediated through a combination of central and peripheral mechanisms. Centrally, GLP-2 acts on specific regions of the brain involved in appetite control. frontiersin.org Studies have shown that the anorectic effect of GLP-2 requires the activation of its receptor (GLP-2R) on proopiomelanocortin (POMC) neurons in the hypothalamus. frontiersin.orgnih.gov The signaling cascade is linked to the melanocortin system, as the appetite-suppressing effects of central GLP-2 administration are abolished in mice lacking the melanocortin 4 receptor (MC4R). nih.govnih.govnews-medical.net
Peripherally, GLP-2 influences gastrointestinal motility, which is closely linked to satiety signals. mdpi.com In animal studies, GLP-2 administration delays gastric emptying and reduces antral motility. mdpi.comnews-medical.netnih.gov This slowing of the digestive process can contribute to a feeling of fullness and reduce subsequent food intake. news-medical.net This action is believed to be mediated, at least in part, through the vagus nerve, as GLP-2 receptors are located on vagal afferent neurons, providing a direct pathway for gut-to-brain communication. mdpi.comnews-medical.net
Summary of GLP-2 Effects on Feeding Behavior in Preclinical Models
| Model/Method | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Rodents (Central Administration) | Decreased food intake | Activation of GLP-2R on hypothalamic POMC neurons; dependent on MC4R signaling | oup.comfrontiersin.orgnih.gov |
| Rodents (Peripheral Administration) | Inhibition of feeding | Delayed gastric emptying; activation of vagal afferent pathways | mdpi.comnews-medical.net |
| Mice Lacking MC4R | GLP-2-mediated suppression of food intake is abolished | Confirms the essential role of the central melanocortin system | nih.govnih.gov |
| Pigs and Mice (IV Infusion) | Reduced antral motility and suppressed gastric emptying | Peripheral effect on gut motility contributing to satiety | mdpi.com |
Hypothalamic Area Innervation
The central effects of GLP-2 on appetite and metabolism are underpinned by specific neural circuits originating in the brainstem and targeting the hypothalamus. mdpi.comnih.gov GLP-2 is produced not only by enteroendocrine L-cells in the gut but also by a distinct population of neurons within the nucleus of the solitary tract (NTS) in the caudal brainstem. mdpi.comoup.comfrontiersin.org
These preproglucagon-expressing neurons project extensively to key hypothalamic nuclei that are critical for the regulation of energy balance and food intake. oup.com Specifically, GLP-2 immunoreactive fibers innervate the paraventricular nucleus (PVN), the dorsomedial hypothalamus (DMH), and the arcuate nucleus (ARC). mdpi.comfrontiersin.org The presence of GLP-2 in these areas suggests its role as a neurotransmitter or neuromodulator in the central control of metabolism. mdpi.com
The GLP-2 receptor (GLP-2R) is expressed in these same hypothalamic regions, most notably in the ARC and DMH. mdpi.comnih.govfrontiersin.org Crucially, GLP-2R is co-localized with proopiomelanocortin (POMC) neurons in the arcuate nucleus. mdpi.comnih.gov Activation of GLP-2R on these neurons is a key mechanism through which GLP-2 exerts its central effects on feeding and glucose homeostasis. nih.govnih.gov Peripheral GLP-2 can also influence these central neurons, likely via vagal afferent pathways that signal to the brainstem and subsequently to the hypothalamus, creating a comprehensive gut-brain axis. mdpi.comahajournals.org
GLP-2 System Innervation and Expression in the Hypothalamus
| Component | Location/Target | Function/Significance | Reference |
|---|---|---|---|
| GLP-2 Producing Neurons | Nucleus of the Solitary Tract (NTS) in the brainstem | Source of central GLP-2 | oup.comfrontiersin.org |
| GLP-2 Immunoreactive Fibers | Paraventricular Nucleus (PVN), Dorsomedial Hypothalamus (DMH), Arcuate Nucleus (ARC) | Innervate key appetite-regulating centers | mdpi.comfrontiersin.org |
| GLP-2 Receptor (GLP-2R) Expression | ARC, DMH, and other brainstem and hippocampal areas | Mediates GLP-2's central actions | mdpi.comfrontiersin.org |
| GLP-2R Co-localization | Proopiomelanocortin (POMC) neurons in the ARC | Essential site for GLP-2's effect on suppressing food intake and regulating glucose metabolism | nih.govnih.gov |
Other Emerging Physiological Roles
Modulation of Paneth Cell Immune Response
Beyond its metabolic roles, GLP-2 is a critical regulator of intestinal health, partly through its influence on Paneth cells. These specialized epithelial cells, located at the base of the small intestinal crypts, synthesize and secrete antimicrobial peptides, playing a vital role in innate immunity and shaping the gut microbiome.
Studies in mice have shown that the GLP-2 system is important for maintaining Paneth cell function. oup.com Disruption of the GLP-2 receptor (Glp2r) in mice leads to reduced expression of Paneth cell-derived antimicrobial products, impaired mucosal bactericidal activity, and increased susceptibility to small bowel enteritis. oup.com Conversely, administration of GLP-2 or its long-acting agonist, teduglutide, has been shown to protect and regenerate Paneth cells. ashpublications.org
In preclinical models of intestinal injury, such as graft-versus-host disease (GVHD) or during total parenteral nutrition (TPN), GLP-2 treatment promotes the regeneration of Paneth cells and intestinal stem cells. ashpublications.orgnih.govnih.gov This leads to enhanced production of antimicrobial peptides like lysozyme, which helps to restore intestinal homeostasis and reduce gut inflammation. ashpublications.orgnih.gov By bolstering the Paneth cell-mediated immune defense, GLP-2 helps maintain the integrity of the intestinal barrier. nih.gov
Potential Influence on Glucose Metabolism
While initially not thought to play a major role in glycemic control, recent evidence from animal models suggests that GLP-2 has beneficial effects on glucose metabolism, particularly under conditions of metabolic stress like obesity. nih.govbioscientifica.com Endogenous GLP-2 appears to act as a protective factor against the dysregulation of glucose metabolism that occurs in mice fed a high-fat diet. bioscientifica.comnih.gov Blocking the GLP-2 receptor in these mice worsens glucose intolerance and insulin resistance. nih.gov
The influence of GLP-2 on glucose homeostasis appears to be largely mediated by the central nervous system. nih.govbioscientifica.com Studies using mice with a selective deletion of the GLP-2 receptor in hypothalamic POMC neurons revealed that these receptors are essential for normal postprandial glucose tolerance and for maintaining hepatic insulin sensitivity. nih.govnih.govbioscientifica.com Intracerebroventricular infusion of GLP-2 in rodents was shown to augment glucose tolerance, enhance insulin sensitivity, and suppress hepatic glucose production. nih.govnih.gov These glucoregulatory effects require GLP-2R activation in POMC neurons. bioscientifica.comnih.gov
Hepatic Lipid Accumulation Modulation
The role of GLP-2 in regulating hepatic lipid metabolism is complex and, in some aspects, paradoxical. oup.comscholaris.ca On one hand, GLP-2 signaling has been implicated in promoting lipid accumulation in the liver under certain conditions. nih.gov In preclinical models using hamsters and mice, administration of GLP-2 was found to increase the expression of genes involved in hepatic de novo lipogenesis, leading to hepatic steatosis (fatty liver) and an overproduction of very-low-density lipoprotein (VLDL). oup.comnih.gov This suggests a lipogenic role for GLP-2 in the liver. oup.com
Conversely, the complete absence of GLP-2 signaling can also be detrimental. scholaris.ca Mice lacking the GLP-2 receptor (Glp2r-/-) and fed a high-fat diet were protected from dyslipidemia but paradoxically exhibited exacerbated fatty liver. oup.comnih.gov This enhanced lipid accumulation in the absence of the receptor appears to be due to impaired VLDL secretion from the liver. oup.comscholaris.ca
More recent findings suggest that GLP-2 may also have hepatoprotective effects. In a mouse model of liver fibrosis, GLP-2 treatment was reported to reduce the activation of hepatic stellate cells, which are key drivers of fibrosis. wjgnet.com These seemingly contradictory findings highlight that GLP-2 plays a multifaceted role in maintaining hepatic lipid and lipoprotein homeostasis, and its effects may depend on the specific metabolic context. scholaris.canih.govfujita-hu.ac.jp
Summary of GLP-2's Role in Hepatic Lipid Modulation
| Model/Condition | Effect of GLP-2 Administration/Activation | Effect of GLP-2 Receptor (Glp2r) Knockout | Reference |
|---|---|---|---|
| Chow-fed Hamsters | Increased fasting dyslipidemia, VLDL production, and hepatic lipogenesis | Not Applicable | oup.comnih.gov |
| Chow-fed Mice | Induced hepatic steatosis (fatty liver) | Not Applicable | oup.comnih.gov |
| High-Fat Diet-fed Mice | Exacerbated hepatic lipid accumulation | Reduced VLDL secretion, leading to exacerbated fatty liver | oup.comnih.gov |
| Mouse model of liver fibrosis (Mdr2-/-) | Attenuated hepatic stellate cell activation (antifibrotic effect) | Not Applicable | wjgnet.com |
Peptide Engineering and Analogue Development Informed by Truncation Studies
Design Principles for GLP-2 Receptor Modulators
The development of effective GLP-2 receptor modulators, both agonists and antagonists, is guided by several key design principles. A primary consideration is the interaction between the peptide and the GLP-2 receptor (GLP-2R). Computational drug discovery methods, including virtual screening, are being employed to identify molecules that can effectively modulate the GLP-2R. researchgate.netoup.com One strategy focuses on finding small molecules that bind to the interface between GLP-2 and its receptor, thereby stabilizing the complex and enhancing receptor activation. oup.com Another approach involves identifying molecular fragments that bind to critical residues on the GLP-2R essential for its activation. oup.com
Given the large and shallow nature of the orthosteric binding site on the GLP-2R, researchers are also exploring allosteric modulation. oup.com This involves finding small molecules that bind to a site on the receptor distinct from where the native GLP-2 binds, which can then influence the receptor's activity. oup.com
For peptide-based modulators, a crucial design principle involves understanding the structure-activity relationship of GLP-2. Highly conserved residues among mammalian species, such as those at positions 1-5, 7, 15, 22, 29, and 32-33, are key targets for modification to create antagonists. google.com Altering these sites can disrupt the peptide's ability to activate the receptor after binding. google.com For instance, a modification might prevent the receptor dimerization necessary for signal transduction. google.com
Strategies for Enhancing Peptide Stability and Bioavailability
A major hurdle for peptide therapeutics is their rapid degradation by enzymes in the body and poor absorption. Several strategies have been developed to overcome these limitations.
Amino Acid Substitutions to Confer DPP-IV Resistance
The primary enzyme responsible for the rapid inactivation of native GLP-2 is dipeptidyl peptidase-IV (DPP-IV), which cleaves the peptide between the second and third amino acid residues. A key strategy to enhance stability is to modify the amino acid at position 2 to make the peptide resistant to DPP-IV cleavage.
A significant breakthrough was the substitution of Alanine (B10760859) at position 2 with Glycine, creating [Gly2]GLP-2. glucagon.comresearchgate.net This single amino acid change confers substantial resistance to DPP-IV and results in a more bioactive and long-acting GLP-2 mimetic. glucagon.comresearchgate.netjci.org Studies have shown that while native GLP-2 is rapidly cleaved, [Gly2]GLP-2 shows no detectable cleavage to GLP-2(3-33) when incubated with human DPP-IV. glucagon.com This resistance to degradation leads to a significant increase in the peptide's intestinotrophic activity in vivo. glucagon.com
Other substitutions at this position have also been explored in related peptides like GLP-1, with Valine and 2-aminoisobutyric acid (Aib) also conferring resistance to DPP-IV. nih.govresearchgate.net
Table 1: Effects of Amino Acid Substitutions on DPP-IV Resistance and GLP-2 Activity
| Analogue | Amino Acid Substitution | DPP-IV Resistance | Biological Activity |
|---|---|---|---|
| Native GLP-2 | None | Low | Rapidly inactivated |
| [Gly2]GLP-2 | Alanine at position 2 replaced with Glycine | High. glucagon.com | Increased and prolonged intestinotrophic activity. glucagon.com |
Lipidation for Extended Pharmacodynamics
Lipidation is a chemical modification that involves attaching a fatty acid chain to the peptide. This strategy has proven effective in extending the half-life of peptides by promoting their binding to serum albumin, a long-lived protein in the bloodstream. biochempeg.compnas.orgpreprints.org This "piggybacking" on albumin protects the peptide from rapid clearance and degradation. pnas.org
The length of the fatty acid chain can influence the peptide's properties. For instance, studies on GLP-2 analogues have shown that acylation with fatty acid chains can impact intestinal permeability, with shorter chains sometimes favoring absorption while longer chains may lead to increased membrane interaction. researchgate.net In the development of GLP-1 analogues like semaglutide (B3030467) and tirzepatide, lipidation with C18 or C20 fatty di-acid moieties has been instrumental in achieving once-weekly dosing. biochempeg.com
Lipidation can be combined with other modifications, such as amino acid substitutions, to achieve synergistic effects on stability and duration of action. pnas.org For example, a GLP-2 analogue could be lipidated to extend its half-life and also feature a substitution at position 2 to confer DPP-IV resistance.
Development of GLP-2 Receptor Agonists and Antagonists
The insights gained from truncation and modification studies have led to the development of various GLP-2 receptor agonists and antagonists with therapeutic potential.
GLP-2 Receptor Agonists:
The primary goal in developing GLP-2R agonists is to create molecules with enhanced stability and prolonged intestinotrophic effects. Teduglutide, a [Gly2]GLP-2 analogue, is a successful example that is clinically approved. researchgate.net Further research has focused on creating analogues with even longer half-lives. For instance, apraglutide incorporates additional substitutions ([Gly2, Nle10, D-Phe11, Leu16]-GLP-2) which have been shown to reduce renal clearance and prolong in vivo bioactivity. researchgate.netresearchgate.net Glepaglutide is another long-acting agonist that employs nine amino acid substitutions and a C-terminal tail of lysine (B10760008) residues. researchgate.net
Recently, researchers have also designed D-peptide agonists of the GLP-2R. acs.org These peptides are composed of D-amino acids, which are the mirror images of the naturally occurring L-amino acids. This makes them highly resistant to degradation by proteases. acs.org One such d-GLP-2 analogue was shown to be a potent and selective agonist of the GLP-2R. acs.org
GLP-2 Receptor Antagonists:
GLP-2(3-33), the product of DPP-IV cleavage of native GLP-2, acts as a weak partial agonist with competitive antagonistic properties at the GLP-2 receptor. nih.gov This has informed the development of more potent and specific antagonists. By substituting the methionine at position 10 with tyrosine in GLP-2(3-33), researchers created a molecule that maintained the antagonistic properties of the parent compound. nih.gov
The development of GLP-2R antagonists often involves modifications at highly conserved amino acid residues within the GLP-2 sequence. google.com Altering these key sites can lead to a peptide that binds to the receptor but fails to initiate the downstream signaling required for its biological effects, thereby blocking the action of the native agonist. google.com
Table 2: Examples of Developed GLP-2 Receptor Modulators
| Compound | Type | Key Modifications | Intended Effect |
|---|---|---|---|
| Teduglutide | Agonist | [Gly2]GLP-2. researchgate.net | Enhanced stability and prolonged intestinotrophic action. researchgate.net |
| Apraglutide | Agonist | [Gly2, Nle10, D-Phe11, Leu16]-GLP-2. researchgate.net | Reduced renal clearance, prolonged bioactivity. researchgate.netresearchgate.net |
| Glepaglutide | Agonist | Nine amino acid substitutions and a C-terminal lysine tail. researchgate.net | Long-acting agonism. researchgate.net |
| [125I]-hGLP-2(3-33,M10Y) | Antagonist/Weak Partial Agonist | N-terminal truncation and M10Y substitution. nih.gov | Competitive antagonism at the GLP-2 receptor. nih.gov |
Advanced Research Methodologies for the Glucagon Like Peptide 2 System
In vitro Cell-Based Assays
In vitro cell-based assays are fundamental in characterizing the molecular and cellular effects of GLP-2-(2-33). These assays provide a controlled environment to dissect specific mechanisms of action.
Receptor Binding Studies (e.g., using radioligands)
Receptor binding studies are essential for determining the affinity of GLP-2-(2-33) for the GLP-2R. These assays typically use radiolabeled ligands to quantify the binding characteristics.
In these studies, cells expressing the GLP-2R, such as transfected COS-7 or HEK293 cells, are incubated with a radiolabeled form of GLP-2. nih.govnih.gov A common approach involves using ``` 125I
for competition binding assays to assess the affinity of N-terminally truncated GLP-2 peptides. nih.gov The binding of the radioligand is measured in the presence of varying concentrations of unlabeled GLP-2-(2-33) to determine its inhibitory constant (Ki), which reflects its binding affinity. Research has shown that N-terminal truncations of GLP-2, including the removal of the first amino acid to form GLP-2-(2-33), can decrease the affinity for the GLP-2R. nih.gov
Key findings from receptor binding studies:
The affinity of N-terminally truncated GLP-2 peptides for the GLP-2 receptor generally decreases as the peptide length is reduced. nih.gov
GLP-2-(2-33) has been shown to have a Ki of 6.5-871 nM for the human GLP-2R. nih.gov
Radioligands such as ``` [125I]-hGLP-2(1-33,M10Y)
have been developed to study the GLP-2R, exhibiting high affinities with KD values of 59.3 and 40.6 nM, respectively. nih.gov
Table 1: Receptor Binding Properties of GLP-2 Analogs
| Compound | Receptor | Binding Affinity (Ki or KD) | Cell Line | Reference |
|---|---|---|---|---|
| N-terminally truncated GLP-2 peptides | Human GLP-2R | Ki: 6.5-871 nM | COS-7 | nih.gov |
Functional Signaling Assays (e.g., cAMP accumulation, beta-arrestin recruitment)
Functional signaling assays are used to determine the biological activity of GLP-2-(2-33) upon binding to its receptor. The GLP-2R is a G protein-coupled receptor (GPCR) that primarily signals through the activation of adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP). glucagon.compnas.orgpnas.org
cAMP Accumulation Assays: These assays measure the intracellular concentration of cAMP in response to ligand stimulation. Studies have shown that while full-length GLP-2 potently stimulates cAMP production, N-terminally truncated forms like GLP-2-(2-33) exhibit reduced efficacy. nih.gov In fact, GLP-2-(2-33) acts as a partial agonist and a competitive antagonist at the GLP-2R. nih.govglucagon.com Research on COS-7 cells transfected with the human GLP-2R demonstrated that GLP-2-(2-33) has an Emax of only 20% for cAMP accumulation at a concentration of 1 μM. nih.gov
Beta-arrestin Recruitment Assays: Beta-arrestin recruitment is another important signaling pathway for many GPCRs, often associated with receptor desensitization and internalization. Assays like the PathHunter β-Arrestin GPCR assay are used to measure the recruitment of β-arrestin to the activated GLP-2R. eurofinsdiscovery.com Studies have revealed that the C-terminus of the GLP-2R is crucial for the stable association with beta-arrestin-2. nih.gov Interestingly, some truncated GLP-2R mutants that fail to interact with beta-arrestin-2 can still undergo homologous desensitization. nih.gov Modifications to the N-terminus of GLP-2 can also impact β-arrestin recruitment, with some variants showing impaired recruitment compared to their ability to stimulate cAMP accumulation. nih.gov
Table 2: Functional Signaling of GLP-2 Analogs
| Compound | Assay | Effect | Cell Line | Reference |
|---|---|---|---|---|
| GLP-2-(2-33) | cAMP Accumulation | Emax of 20% at 1 μM | COS-7 | nih.gov |
| GLP-2-(3-33) | cAMP Accumulation | Partial agonist | Not specified | glucagon.com |
Cell Proliferation and Apoptosis Assays
A key physiological role of GLP-2 is the stimulation of intestinal epithelial cell proliferation and the inhibition of apoptosis. nih.govglucagon.com Cell-based assays are employed to investigate the direct effects of GLP-2-(2-33) on these processes.
Cell Proliferation Assays: These assays, such as those measuring [3H]thymidine incorporation into DNA, are used to assess the rate of cell division. Studies have shown that GLP-2 can directly stimulate the proliferation of human intestinal epithelial cell lines like Caco-2 and T84. nih.gov In contrast, GLP-2-(2-33) is expected to have an antagonistic effect on GLP-2-induced proliferation due to its characterization as a competitive antagonist.
Apoptosis Assays: Apoptosis, or programmed cell death, can be measured by various techniques, including TUNEL staining and caspase activity assays. GLP-2 has been shown to inhibit apoptosis in intestinal crypt cells. glucagon.com In heterologous cells expressing the GLP-2 receptor, a degradation-resistant GLP-2 analogue reduced chemotherapy-induced apoptosis by decreasing the activation of caspase-8 and -3. glucagon.com As an antagonist, GLP-2-(2-33) would be expected to block these anti-apoptotic effects of GLP-2.
HPLC for Metabolite Identification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of GLP-2 research, HPLC is crucial for studying the metabolism of GLP-2 and identifying its various forms, including GLP-2-(2-33).
Native GLP-2-(1-33) is rapidly cleaved by the enzyme dipeptidyl peptidase IV (DPP-IV) between Alanine (B10760859) at position 2 and Aspartic acid at position 3, generating the truncated metabolite GLP-2-(3-33). nih.govresearchgate.net However, the search results primarily focus on the generation of GLP-2-(3-33), not GLP-2-(2-33). HPLC analysis of plasma and intestinal extracts has confirmed the presence of both GLP-2-(1-33) and its metabolite GLP-2-(3-33) in both rats and humans. nih.govnih.gov This methodology allows researchers to distinguish between the full-length active peptide and its truncated, less active or antagonistic forms.
In vivo Preclinical Models
In vivo models, particularly in rodents, are indispensable for understanding the physiological effects of GLP-2-(2-33) in a whole-organism context, especially in models of intestinal disease.
Rodent Models of Intestinal Injury and Adaptation
Rodent models of intestinal injury and adaptation are widely used to evaluate the therapeutic potential of GLP-2 and the antagonistic properties of molecules like GLP-2-(2-33). These models include short bowel syndrome, inflammatory bowel disease (IBD), and chemotherapy-induced mucositis.
In models of intestinal injury, GLP-2 has demonstrated significant cytoprotective and reparative effects. nih.gov It has been shown to reduce mucosal injury and inflammation in rodent models of colitis. scholaris.ca For instance, in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, GLP-2 administration led to reduced body weight loss and a decreased inflammatory response. scholaris.ca
The antagonist GLP-2-(3-33) has been used in these models to probe the physiological role of endogenous GLP-2. glucagon.com For example, in a model of inflammation-associated colon cancer in mice, treatment with hGLP-2(3-33) was associated with a lower incidence of high-grade dysplasia/colon cancer compared to control groups. physiology.org This suggests that blocking the action of endogenous GLP-2 can have significant effects in disease states. Given that GLP-2-(2-33) is also an antagonist, it would be expected to produce similar effects by blocking the trophic and anti-inflammatory actions of endogenous GLP-2.
Table 3: Effects of GLP-2 Analogs in Rodent Models
| Model | Compound | Observed Effects | Species | Reference |
|---|---|---|---|---|
| DSS-induced colitis | GLP-2 | Increased colonic wet weight, decreased inflammation | Mouse | scholaris.ca |
| Inflammation-associated colon cancer | hGLP-2(3-33) | Reduced incidence of high-grade dysplasia/colon cancer | Mouse | physiology.org |
| Intestinal resection | h[Gly2]-GLP-2 | Increased mucosal wet weights, increased crypt-villus height | Rat | nih.gov |
Studies in Genetically Modified Rodents (e.g., DPP-IV deficient rats)
A pivotal methodology for understanding the in-vivo regulation of GLP-2 is the use of genetically modified rodents, particularly those deficient in the enzyme Dipeptidyl peptidase IV (DPP-IV). nih.govglucagon.com These models have been instrumental in demonstrating that DPP-IV is the primary catalyst for the inactivation of GLP-2. nih.govglucagon.com
In contrast, studies employing DPP-IV deficient Fischer 344 rats reveal a dramatically different outcome. When GLP-2 is administered to these rats, its bioactivity is markedly enhanced due to the absence of enzymatic degradation. nih.gov This results in significant increases in small bowel mass, demonstrating that DPP-IV-mediated inactivation is a critical determinant of the growth factor-like properties of GLP-2. nih.gov These genetically modified animal models provide a clear framework for assessing the full therapeutic potential of GLP-2 and for studying the biological consequences of its inactivation. glucagon.comresearchgate.net
| Parameter | Wild-Type Rats (High DPP-IV Activity) | DPP-IV Deficient Rats (No DPP-IV Activity) | Reference |
|---|---|---|---|
| GLP-2 Degradation | Rapid degradation of GLP-2(1-33) to GLP-2(3-33) by serum. | No degradation of GLP-2(1-33) by serum. | nih.gov |
| Effect on Small Bowel Weight | No significant trophic effect. | Significant increase in small bowel weight. | nih.govglucagon.com |
| Effect on Villus Height | Promotes an increase in villus height. | Markedly increased bioactivity leads to enhanced growth. | nih.govglucagon.com |
Characterization of Tissue-Specific Responses
The biological actions of GLP-2 are mediated by the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. glucagon.compnas.org Characterizing the tissue-specific expression of this receptor is fundamental to understanding the targeted effects of GLP-2 and the physiological impact of its inactivation. Molecular techniques such as Northern blot analysis and RT-PCR are used to map the distribution of GLP-2R mRNA.
These studies have revealed that the GLP-2R is expressed in a highly tissue-specific manner, with the highest concentrations found within the gastrointestinal tract. pnas.orgglucagon.com The jejunum shows the most abundant expression, followed by the duodenum, ileum, and colon. pnas.orgglucagon.com This expression pattern is consistent with the potent intestinotrophic effects of GLP-2, which are most pronounced in the small intestine. glucagon.com
Beyond the gut, GLP-2R expression is also detected in the central nervous system, including the hypothalamus, and in enteric neurons within the intestinal wall. glucagon.commdpi.com The localization of GLP-2R in myenteric neurons suggests a neuromodulatory role for GLP-2. mdpi.com Indeed, functional studies on isolated ileal preparations have shown that GLP-2 can depress contractility by modulating both inhibitory nitrergic and excitatory cholinergic neurotransmission. mdpi.com This indicates that the tissue-specific responses to GLP-2 are complex, involving both direct effects on epithelial cells (mediated indirectly) and modulation of the enteric nervous system. glucagon.commdpi.com
| Tissue | Relative Expression Level | Reference |
|---|---|---|
| Jejunum | Highest | pnas.orgglucagon.com |
| Duodenum | High | pnas.orgglucagon.com |
| Ileum | Moderate | pnas.orgglucagon.com |
| Colon | Moderate | pnas.orgglucagon.com |
| Stomach | Low | pnas.orgglucagon.com |
| Brain (Hypothalamus) | Detected | glucagon.com |
| Enteric Neurons | Detected | mdpi.com |
| Spleen, Heart, Kidney, Lung | Undetectable | pnas.org |
Histomorphometric and Molecular Analyses
A range of histomorphometric and molecular analyses are employed to quantify the physiological effects of GLP-2 on its target tissues, primarily the intestine. These methodologies provide detailed, measurable data on the structural and molecular changes induced by the peptide.
Histomorphometric analysis is used to assess macroscopic and microscopic changes in intestinal architecture. Key parameters measured include:
Intestinal tissue weight and length: GLP-2 administration leads to a significant increase in small and large bowel mass. glucagon.com
Villus height and crypt depth: A primary effect of GLP-2 is the stimulation of epithelial growth, resulting in taller villi and deeper crypts. glucagon.comnih.gov
Mucosal cellularity: Staining and microscopic examination are used to quantify the increase in the number of epithelial cells. scispace.com
Molecular analyses provide insight into the cellular mechanisms underlying these structural changes. Common techniques include:
Quantification of protein and DNA content: Increased tissue mass is correlated with higher total protein and DNA content, reflecting cellular hyperplasia and hypertrophy. glucagon.com
Gene expression analysis: RT-PCR is used to measure changes in the expression of key genes. For example, studies have analyzed the mRNA expression of the GLP-2 receptor itself and of proglucagon, the precursor protein for GLP-2, to investigate feedback mechanisms. scispace.com
Immunohistochemistry: This technique is used to visualize the location of specific proteins within the tissue. It has been used to co-localize the GLP-2R with neuroendocrine markers in enteric neurons and to assess changes in the expression of neurotransmitters like neuronal nitric oxide synthase (nNOS) and choline (B1196258) acetyltransferase (ChAT) in response to GLP-2. mdpi.comscispace.com
These analyses collectively demonstrate that GLP-2 stimulates intestinal growth primarily by increasing crypt cell proliferation and inhibiting apoptosis in the epithelial cells. glucagon.comnih.govglucagon.com
| Analysis Type | Parameter Measured | Finding with GLP-2 Administration | Reference |
|---|---|---|---|
| Histomorphometric | Small Bowel Weight | Increased | glucagon.com |
| Villus Height | Increased | nih.govscispace.com | |
| Crypt Depth | Increased | glucagon.com | |
| Molecular | Protein and DNA Content | Increased | glucagon.com |
| GLP-2R mRNA Expression | Augmented | scispace.com | |
| Immunohistochemistry (e.g., nNOS) | Altered neurotransmitter expression | mdpi.com |
Emerging Research Themes and Future Directions
Elucidation of Unidentified Secondary Mediators of GLP-2 Action
The intestinotrophic effects of GLP-2 are largely indirect, as its receptor (GLP-2R) is not found on the proliferating intestinal crypt cells or enterocytes. nih.govresearchgate.netphysiology.org This has prompted an ongoing investigation into the secondary mediators that are released upon GLP-2R activation and subsequently act on the intestinal epithelium. While several mediators have been identified, the complete network remains to be fully elucidated. nih.govglucagon.com
Current research acknowledges that GLP-2's actions are complex and involve multiple, as-yet-unidentified indirect mediators. nih.govglucagon.comnih.gov The growth-promoting actions of GLP-2 in the small intestine have been linked to Insulin-like growth factor-1 (IGF-1), Insulin-like growth factor-2 (IGF-2), and various ErbB ligands. nih.govphysiology.org In the colon, Keratinocyte growth factor (KGF) and IGF-2 are considered key mediators. nih.govphysiology.org Furthermore, the effects of GLP-2 on intestinal blood flow and inflammation are dependent on Nitric oxide and Vasoactive intestinal polypeptide (VIP), respectively, which are released from enteric neurons. nih.govphysiology.orgresearchgate.net
Despite these findings, the cellular sources of many of these growth factors are still not definitively clear, though intestinal subepithelial myofibroblasts are a likely candidate. nih.govphysiology.org Future research aims to identify other crucial downstream effectors to provide a complete picture of how GLP-2 orchestrates its wide-ranging effects on intestinal physiology. nih.govoup.com
Characterization of Endogenous GLP-2 Receptor-Expressing Cell Types
A significant area of research has been the precise identification of cell populations that endogenously express the GLP-2 receptor (GLP-2R). glucagon.comoup.com The distribution of GLP-2R is highly specific, which underpins the indirect nature of many of its physiological effects. glucagon.comfrontiersin.org Expression of the GLP-2R has been localized to distinct cell types within the intestine and, to a lesser extent, in extra-intestinal tissues. nih.govphysiology.orgoup.com
Within the gastrointestinal tract, GLP-2R is predominantly found in three main cell populations:
Enteroendocrine cells : GLP-2R expression has been identified in subsets of enteroendocrine cells in the stomach, small bowel, and colon. frontiersin.orgnih.gov
Enteric neurons : Both submucosal and myenteric neurons in the gut express the GLP-2R. researchgate.netphysiology.orgoup.comfrontiersin.org Specifically, expression has been noted in neurons positive for neuronal nitric oxide synthase (nNOS), VIP, choline-acetyltransferase (ChAT), and substance P. frontiersin.org
Subepithelial myofibroblasts (SEMFs) : These fibroblast-like cells located just beneath the intestinal epithelium are a key site of GLP-2R expression. researchgate.netphysiology.orgfrontiersin.org
Beyond these primary locations, GLP-2R mRNA transcripts have also been detected in intestinal smooth muscle cells, lamina propria stromal cells, and pancreatic stellate cells. frontiersin.orgoup.comfrontiersin.orgnih.gov Extraintestinal expression has been reported in the central nervous system, gallbladder, urinary bladder, and mesenteric lymph nodes, although the functional significance in these tissues is less understood. glucagon.comfrontiersin.orgoup.com
| Cell Type | Location | Associated Function |
|---|---|---|
| Enteric Neurons | Submucosal and Myenteric Plexi | Regulation of blood flow, anti-inflammatory effects researchgate.netphysiology.org |
| Subepithelial Myofibroblasts | Lamina Propria (beneath epithelium) | Mediation of proliferative signals to epithelial cells researchgate.netphysiology.orgfrontiersin.org |
| Enteroendocrine Cells | Stomach, Small and Large Intestine | Indirect signaling, hormonal cross-talk frontiersin.orgnih.gov |
| Smooth Muscle Cells | Intestinal Wall | Potential role in motility frontiersin.orgnih.gov |
| Pancreatic Stellate Cells | Pancreas | Potential role in islet inflammation frontiersin.org |
Investigation of Molecular Cross-Talk and Downstream Signaling Pathways
Activation of the GLP-2R, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. nih.govpnas.org Research has focused on delineating these pathways to understand how a single receptor can produce diverse biological outcomes like cell proliferation and anti-apoptosis. nih.govnih.gov The GLP-2R is known to couple to multiple G proteins, leading to the activation of several key signaling pathways. nih.govglucagon.com
Initial studies showed that GLP-2R activation leads to increased intracellular cyclic AMP (cAMP) levels through a Gαs-dependent mechanism. pnas.orgglucagon.comnih.gov This subsequently activates Protein Kinase A (PKA), which plays a role in some of the receptor's functions, including the inhibition of apoptosis. glucagon.comnih.gov
However, the proliferative effects of GLP-2 are not solely dependent on the cAMP/PKA pathway. nih.gov The GLP-2R also signals through pertussis toxin-sensitive G proteins (Gi/Go), activating the Ras/MAPK (ERK1/2) pathway. glucagon.com This pathway is crucial for GLP-2-induced cell proliferation. glucagon.com Further research has implicated the PI3K/Akt signaling pathway, which is involved in cell survival and decreasing apoptotic signaling. nih.gov
Significant molecular cross-talk exists, particularly with the Insulin-like Growth Factor-1 Receptor (IGF-1R). GLP-2-induced crypt cell proliferation requires IGF-1 and its receptor. nih.govphysiology.org This interaction is believed to involve the activation of β-catenin signaling, a pathway critical for cell proliferation and stem cell maintenance. nih.govphysiology.orgphysiology.org
| Signaling Pathway | Key Molecules | Primary Downstream Effect |
|---|---|---|
| cAMP/PKA Pathway | Gαs, Adenylyl Cyclase, cAMP, PKA | Inhibition of apoptosis, gene transcription (CREB) glucagon.comnih.gov |
| MAPK/ERK Pathway | Gi/Go, βγ-subunits, Ras, ERK1/2 | Stimulation of cell proliferation nih.govglucagon.com |
| PI3K/Akt Pathway | PI3K, Akt (PKB) | Cell survival, anti-apoptosis nih.gov |
| β-Catenin Pathway | IGF-1R, β-catenin | Crypt cell proliferation, stem cell regulation nih.govphysiology.orgphysiology.org |
Role in Intestinal Stem Cell Behavior and Potential for Carcinogenesis
Given its potent pro-proliferative and anti-apoptotic effects, the role of GLP-2 in both normal intestinal stem cell (ISC) function and the potential development of cancer is a critical and controversial area of research. nih.govphysiology.orgnih.gov
Studies have shown that GLP-2 directly influences the behavior of ISCs. nih.gov Specifically, GLP-2 treatment acutely stimulates the entry of Lgr5-positive ISCs into the S-phase of the cell cycle. nih.govnih.gov Chronic administration can increase the total number of ISCs in an IGF-1R-dependent manner. nih.govnih.gov This suggests GLP-2 is a physiological regulator of ISC dynamics, contributing to the maintenance and regeneration of the intestinal epithelium. nih.gov Research has also examined its effects on other stem cell populations, such as those marked by DCAMKL-1. scholaris.ca
The mitogenic nature of GLP-2 has raised concerns about its potential to promote the growth of intestinal neoplasms. nih.govnih.gov Research using animal models has yielded conflicting results. In studies using chemical carcinogens like azoxymethane (B1215336) (AOM) or 1,2-dimethylhydrazine (B38074) (DMH) to induce colon cancer, treatment with long-acting GLP-2 analogues was found to increase the number and size of adenomas and promote the development of adenocarcinomas. physiology.orgnih.govoup.comglucagon.com Conversely, blocking the endogenous GLP-2 receptor with an antagonist, GLP-2(3-33), reduced dysplasia in these models. physiology.orgoup.com
In contrast, studies using the ApcMin/+ mouse, a genetic model of intestinal cancer, found that GLP-2 administration did not affect the number or size of intestinal polyps. oup.comglucagon.com Furthermore, GLP-2 did not appear to stimulate the growth of human colon cancer cell lines, even when they were engineered to express the GLP-2R. glucagon.com This discrepancy highlights that the tumor-promoting effects of GLP-2 may be highly dependent on the specific model of carcinogenesis and the underlying genetic and microenvironmental context. physiology.orgoup.com
| Cancer Model | Effect of GLP-2 Administration | Reference |
|---|---|---|
| AOM/DMH-Treated Mice (Chemical Carcinogenesis) | Increased number and size of adenomas; development of adenocarcinoma | physiology.orgnih.govoup.com |
| ApcMin/+ Mice (Genetic Carcinogenesis) | No effect on polyp number or size | oup.comglucagon.com |
| Colon Cancer Cell Xenografts | No tropic effects detected | oup.com |
Interplay with Gut Microbiota and Immune System
The gut is a complex ecosystem where the intestinal epithelium, immune system, and resident microbiota are in constant communication. mdpi.comdntb.gov.uanih.gov GLP-2 is emerging as a key hormonal modulator in this intricate crosstalk, primarily by enhancing gut barrier function and exerting anti-inflammatory effects. nih.govmdpi.comfrontiersin.org
GLP-2 plays a significant role in modulating intestinal immune responses. It has been shown to dampen the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various models of intestinal inflammation. mdpi.comnih.govfrontiersin.org This anti-inflammatory action may be mediated by inhibiting NF-κB activity and STAT3 signaling. mdpi.comfrontiersin.org GLP-2 also appears to support the function of specialized immune cells in the gut, such as Paneth cells, which are crucial for secreting antimicrobial peptides. frontiersin.orgnih.govuni-freiburg.de In septic conditions, GLP-2 levels increase, and its administration can reduce myeloid immune cell infiltration into organs and improve survival, suggesting a systemic immunomodulatory role. oup.com
The relationship between GLP-2 and the gut microbiota is bidirectional. Metabolites produced by the gut microbiota, such as short-chain fatty acids, can stimulate the secretion of GLP-2 from enteroendocrine L-cells. wjgnet.commdpi.com In turn, GLP-2's ability to strengthen the intestinal barrier and promote epithelial regeneration helps maintain a healthy relationship with the commensal microbiota and prevents the translocation of harmful bacterial products like lipopolysaccharide (LPS) into the bloodstream. mdpi.comnih.gov Disturbances in the gut microbiota are linked to reduced GLP-2 production and inflammation, and therapeutic administration of GLP-2 can help restore balance. frontiersin.orgwjgnet.com
Q & A
Q. What are the structural and functional characteristics distinguishing GLP-2-(2-33) from full-length GLP-2(1-33)?
Methodological Answer: To analyze structural differences, use tandem mass spectrometry (MS/MS) to compare fragmentation patterns of GLP-2-(2-33) and GLP-2(1-33), focusing on N-terminal truncation effects. Circular dichroism (CD) spectroscopy can assess secondary structure changes (e.g., α-helix or β-sheet content). Functional assays in intestinal epithelial cell lines (e.g., Caco-2) can evaluate proliferative activity via BrdU incorporation, while receptor binding affinity can be measured using surface plasmon resonance (SPR) with GLP-2 receptor (GLP-2R)-coated chips .
Q. How does N-terminal truncation impact GLP-2 stability in vitro and in vivo?
Methodological Answer: Perform stability assays by incubating GLP-2-(2-33) in human plasma or simulated intestinal fluid (SIF) at 37°C. Quantify degradation via HPLC at timed intervals. Compare with dipeptidyl peptidase-IV (DPP-IV) inhibition assays to assess susceptibility to enzymatic cleavage. For in vivo stability, use rodent models (e.g., Sprague-Dawley rats) with intestinal ischemia-reperfusion injury, administering ¹²⁵I-labeled peptides and measuring plasma levels via gamma counting .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity of GLP-2-(2-33) across studies?
Methodological Answer: Address variability by standardizing assay conditions:
- Cell Models: Use primary intestinal crypt cells (e.g., murine organoids) instead of immortalized lines to mimic physiological responses.
- Dosage: Perform dose-response curves (1–100 nM) to identify optimal activity windows.
- Endpoint Metrics: Combine proliferation (Ki-67 staining) with anti-apoptotic markers (Bcl-2/Bax ratios) via Western blotting.
- Data Normalization: Use internal controls (e.g., GLP-2(1-33) as a reference) and meta-analysis of existing datasets to identify confounding factors (e.g., batch effects in peptide synthesis) .
Q. How can receptor-ligand dynamics of GLP-2-(2-33) be characterized to explain reduced bioactivity?
Methodological Answer: Employ cryo-electron microscopy (cryo-EM) to resolve GLP-2R-GLP-2-(2-33) complex structures. Compare with full-length GLP-2(1-33) complexes to identify conformational changes. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to calculate binding free energy differences. Validate findings with alanine-scanning mutagenesis of GLP-2R extracellular domains .
Q. What strategies improve the pharmacokinetic profile of GLP-2-(2-33) without compromising bioactivity?
Methodological Answer: Test PEGylation or fusion with albumin-binding domains to extend half-life. Synthesize analogs with D-amino acid substitutions at cleavage sites (e.g., D-Ala²) to resist proteolysis. Validate in murine short bowel syndrome (SBS) models by measuring villus height/crypt depth ratios and nutrient absorption (e.g., glucose uptake assays). Monitor renal clearance via LC-MS/MS in urine samples .
Q. How does GLP-2-(2-33) crosstalk with other enteroendocrine peptides (e.g., GLP-1) in gut-brain axis signaling?
Methodological Answer: Use dual-label immunohistochemistry in murine ileal sections to colocalize GLP-2-(2-33) and GLP-1 in L-cells. Employ optogenetics in transgenic mice (e.g., GLP-2R-Cre) to map neuronal activation in the nucleus tractus solitarius (NTS) after peptide administration. RNA-seq of vagal afferents can identify downstream targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
